
5-Hydroxy-2-thiocyanatobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-thiocyanatobenzonitrile is an organic compound that features a hydroxyl group, a thiocyanate group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-thiocyanatobenzonitrile typically involves the introduction of the thiocyanate group to a benzonitrile derivative. One common method is the reaction of 5-hydroxybenzonitrile with thiocyanogen under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the thiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-thiocyanatobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiocyanate group under basic conditions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-cyanobenzaldehyde.
Reduction: Formation of 5-hydroxy-2-aminobenzonitrile.
Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Hydroxy-2-thiocyanatobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-thiocyanatobenzonitrile depends on its interaction with specific molecular targets. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. The thiocyanate group can interact with metal ions, potentially affecting metalloproteins and enzymes. The hydroxyl and nitrile groups can also participate in hydrogen bonding and other interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-cyanobenzaldehyde: Similar structure but lacks the thiocyanate group.
5-Hydroxy-2-aminobenzonitrile: Similar structure but has an amine group instead of a thiocyanate group.
5-Hydroxy-2-thiocyanatobenzaldehyde: Similar structure but has an aldehyde group instead of a nitrile group.
Uniqueness
5-Hydroxy-2-thiocyanatobenzonitrile is unique due to the presence of both a hydroxyl group and a thiocyanate group on the benzonitrile moiety
Propriétés
Formule moléculaire |
C8H4N2OS |
|---|---|
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
(2-cyano-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H4N2OS/c9-4-6-3-7(11)1-2-8(6)12-5-10/h1-3,11H |
Clé InChI |
RPQVZASWYFHMFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C#N)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




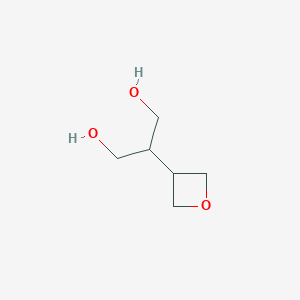
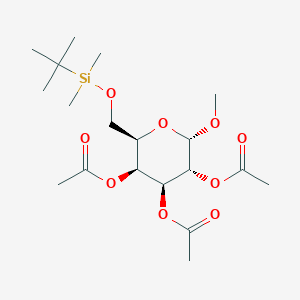
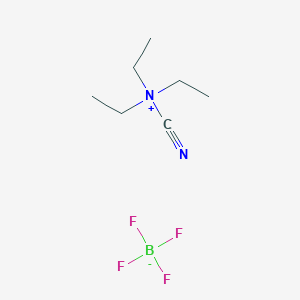
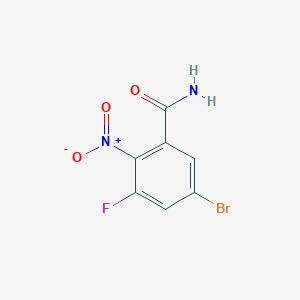
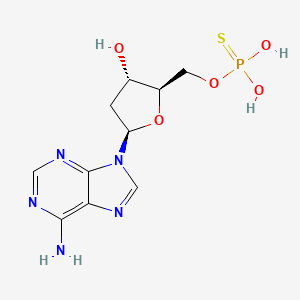
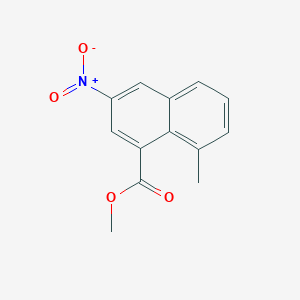
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)

![(2R)-1-[(2S)-2-amino-3-carboxypropanoyl]-2-tert-butylpyrrolidine-2-carboxylic acid](/img/structure/B12838985.png)



